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Compound of Interest

5-Chloro-1-methyl-1H-indole-2-
Compound Name:

carbaldehyde
CAS No.: 883529-71-3
Cat. No.: B3024960

Get Quote

Executive Summary & Chemical Space

The molecular formula

represents a highly versatile class of halogenated, nitrogen-containing aromatic compounds.
With a Degree of Unsaturation (DoU) of 7, this formula perfectly accommodates a
functionalized indole core (DoU = 5) substituted with an aldehyde group (DoU = 1), a methyl
group, and a chlorine atom.

In modern drug discovery and organic synthesis, specific isomers of this formula serve as
critical electrophilic building blocks. Prominent examples within this chemical space include:

¢ 7-Chloro-3-methyl-1H-indole-2-carbaldehyde[1]
¢ 5-Chloro-1-methyl-1H-indole-3-carbaldehyde[2]

e 2-Chloro-1-methyl-1H-indole-3-carbaldehyde[3]
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These indole-carbaldehydes are heavily utilized in the synthesis of complex polycyclic
architectures and potential anticancer therapeutics, making their precise analytical
characterization a foundational requirement for downstream applications.

Mass Fundamentals: Molecular Weight vs. Exact
Mass

A common pitfall in pharmaceutical analytics is conflating average molecular weight with
monoisotopic exact mass. For

aldehydes, distinguishing between these two metrics is non-negotiable for structural validation.

o Average Molecular Weight (193.63 g/mol ): This value is derived from the standard atomic
weights of the constituent elements, which account for the natural terrestrial abundance of all
isotopes (e.g., the ~3:1 ratio of

to

). Causality: This macroscopic metric is exclusively used for calculating reaction
stoichiometry, yield percentages, and molarity during benchtop synthesis.

» Monoisotopic Exact Mass (193.0294 Da): This is the precise mass of the molecule
composed entirely of the most abundant isotopes (

). Causality: Mass spectrometers separate individual ions rather than bulk averages.
Therefore, the exact mass is the mandatory target metric for High-Resolution Mass
Spectrometry (HRMS)[4]. Using the average molecular weight in HRMS software will result
in a failure to identify the compound.

Quantitative Mass Data Summary

The following table summarizes the critical mass parameters required for analytical targeting[4].
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Parameter Value Primary Application

Elemental composition

Formula .
assignment

Benchtop stoichiometry and

Average Molecular Weight 193.63 g/mol )
scaling

HRMS identification &

Monoisotopic Exact Mass 193.0294 Da S
elemental validation

Target mass for Positive Mode
Exact Mass 194.0367 Da ESLMS

Target mass for Negative
Exact Mass 192.0221 Da Mode ESI-MS

High-Resolution Mass Spectrometry (HRMS)
Workflow

To confirm the identity and purity of a synthesized

aldehyde, researchers must employ a self-validating HRMS protocol. The methodology below
ensures sub-2 ppm mass accuracy and leverages the unique isotopic signature of chlorine.

Step-by-Step Methodology

o Sample Preparation: Dissolve 1.0 mg of the

analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 pg/mL using
a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

o Causality: Formic acid lowers the pH of the solvent matrix, forcing the protonation of the
basic nitrogen atom in the indole ring. This maximizes ionization efficiency and signal-to-
noise ratio in positive mode Electrospray lonization (ESI+).

 Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Q-TOF or
Orbitrap mass spectrometer immediately prior to the sample run.
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o Causality: Real-time calibration corrects for environmental mass drift, ensuring the
instrument maintains the < 2 ppm mass error threshold required for publication-quality
validation.

lonization & Acquisition: Inject the sample via ESI+. Acquire data across a mass range of
100-1000 m/z at a resolution of >60,000. Extract the ion chromatogram for the theoretical

mass of 194.0367 Da.

Self-Validating Data Processing: Do not rely on exact mass alone. The system must self-
validate by comparing the experimental isotopic pattern against the theoretical model. For

, the presence of a single chlorine atom dictates a distinct "M and M+2" isotopic pattern. The
M+2 peak (

) must appear at 196.0338 Da with a relative abundance of approximately 32% compared to
the monoisotopic peak. If this specific isotopic ratio is absent, the elemental composition is
incorrect, instantly invalidating the result.
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Figure 1: Self-validating HRMS workflow for exact mass determination.

Synthetic Utility and Reactivity

Aldehydes with the formula
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are highly reactive electrophiles. The electron-withdrawing nature of the chlorine atom,
combined with the aromatic indole system, fine-tunes the reactivity of the aldehyde carbon.

A primary application of these compounds is their participation in Knoevenagel condensations.
For example, reacting 2-chloro-1-methyl-1H-indole-3-carbaldehyde with active methylene
compounds (CH-acids) such as barbituric acids yields highly conjugated products[3].

* Mechanistic Causality: The reaction is typically driven by refluxing in an alcohol solvent (e.g.,
n-butanol) which provides the necessary thermal energy to facilitate the nucleophilic attack
of the enolate on the aldehyde carbon, followed by the elimination of water. The resulting
Knoevenagel products retain the chlorine atom, a crucial structural feature that often
enhances the lipophilicity and target-binding affinity of the resulting anticancer drug
candidates|3].
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Figure 2: Knoevenagel condensation pathway of C10H8CINO aldehydes.
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¢ 5-chloro-1-methyl-1H-indole-3-carbaldehyde - C10H8CINO Source: chem-space.com URL:
[Link]

e REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH
BARBITURIC ACIDS AND 5-METHYL-2 Source: clockss.org URL:[Link]

¢ 8-chloro-6-methyl-4-quinolinol (C1O0H8CINO) - PubChemlLite (Mass Adduct Reference)
Source: uni.lu URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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